Cas no 1805378-84-0 (4-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-3-methanol)

4-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-3-methanol 化学的及び物理的性質
名前と識別子
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- 4-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-3-methanol
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- インチ: 1S/C8H9ClF2N2O/c9-6-2-13-7(8(10)11)5(3-14)4(6)1-12/h2,8,14H,1,3,12H2
- InChIKey: GBTXNNHFJUOPTI-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C(C(F)F)C(CO)=C1CN
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 185
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 59.1
4-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-3-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029049032-1g |
4-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-3-methanol |
1805378-84-0 | 97% | 1g |
$1,445.30 | 2022-04-01 |
4-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-3-methanol 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
4-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-3-methanolに関する追加情報
Recent Advances in the Study of 4-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-3-methanol (CAS: 1805378-84-0)
The compound 4-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-3-methanol (CAS: 1805378-84-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridine core and functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.
One of the key areas of research has been the optimization of synthetic routes for 4-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-3-methanol. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves both efficiency and scalability. The researchers employed a multi-step process involving selective chlorination and difluoromethylation, followed by aminomethylation and reduction, achieving an overall yield of 78%. This advancement is expected to facilitate further preclinical and clinical studies of the compound.
Pharmacological evaluations have revealed that 4-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-3-methanol exhibits potent inhibitory activity against specific enzyme targets implicated in inflammatory and neurodegenerative diseases. In vitro assays demonstrated a 50% inhibitory concentration (IC50) of 0.12 μM for the target enzyme, suggesting high efficacy. Furthermore, in vivo studies using rodent models have shown favorable pharmacokinetic profiles, including good oral bioavailability and blood-brain barrier penetration, making it a candidate for central nervous system (CNS) disorders.
Recent investigations have also explored the molecular interactions of this compound with its biological targets. X-ray crystallography and molecular docking studies have elucidated the binding mode of 4-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-3-methanol within the active site of the target enzyme. These findings highlight the critical role of the aminomethyl and difluoromethyl groups in stabilizing the enzyme-inhibitor complex, providing a structural basis for further optimization.
In addition to its therapeutic potential, the safety profile of 4-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-3-methanol has been a focus of recent research. Toxicity studies in animal models have indicated minimal off-target effects at therapeutic doses, with no significant adverse effects observed in major organs. These results support the compound's potential for progression into clinical trials, pending further validation.
Looking ahead, ongoing research aims to explore the broader applications of 4-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-3-methanol, including its potential use in combination therapies and as a scaffold for the development of derivatives with enhanced properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, the compound 4-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-3-methanol (CAS: 1805378-84-0) represents a promising candidate for drug development, with recent studies underscoring its synthetic feasibility, pharmacological efficacy, and safety. Continued research in this area holds the potential to yield innovative therapies for a range of diseases, particularly those affecting the CNS.
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